![molecular formula C28H36Cl2N10Na3O13S3+3 B1515979 trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol CAS No. 82640-05-9](/img/structure/B1515979.png)
trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol” is a complex organic molecule that features multiple functional groups, including sulfonic acids, triazines, and aminoethanes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazine rings, sulfonation, and the introduction of amino and hydroxyethylamino groups. Typical reaction conditions might include:
Formation of Triazine Rings: This could involve the reaction of cyanuric chloride with appropriate amines under controlled temperature and pH conditions.
Sulfonation: Sulfonation reactions typically involve the use of sulfuric acid or chlorosulfonic acid.
Introduction of Amino and Hydroxyethylamino Groups: These steps might involve nucleophilic substitution reactions using appropriate amines and alcohols.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors might be used.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonic acid groups might be oxidized under strong oxidizing conditions.
Reduction: The triazine rings and amino groups could be reduced under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides might be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various derivatives with modified functional groups.
科学研究应用
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Possible applications in drug development or as a diagnostic tool.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
In Chemistry: It might act as a catalyst or reactant in various chemical reactions.
In Biology: It could interact with specific enzymes or receptors, affecting biochemical pathways.
In Medicine: It might target specific cellular pathways or molecular targets, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Trisodium 2-aminoethanesulfonate: A simpler compound with similar functional groups.
4-Chloro-6-methoxy-1,3,5-triazine: A related triazine derivative.
2-(2-Hydroxyethylamino)ethanol: A compound with similar amino and hydroxyethyl groups.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.
属性
CAS 编号 |
82640-05-9 |
|---|---|
分子式 |
C28H36Cl2N10Na3O13S3+3 |
分子量 |
956.7 g/mol |
IUPAC 名称 |
trisodium;2-aminoethanesulfonic acid;5-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H18Cl2N8O8S2.C4H11NO2.C2H7NO3S.3Na/c1-39-21-29-17(23)27-19(31-21)25-13-7-5-11(15(9-13)41(33,34)35)3-4-12-6-8-14(10-16(12)42(36,37)38)26-20-28-18(24)30-22(32-20)40-2;6-3-1-5-2-4-7;3-1-2-7(4,5)6;;;/h3-10H,1-2H3,(H,33,34,35)(H,36,37,38)(H,25,27,29,31)(H,26,28,30,32);5-7H,1-4H2;1-3H2,(H,4,5,6);;;/q;;;3*+1/b4-3+;;;;; |
InChI 键 |
JEVFFLSRAYZXTR-XIOYJQOGSA-N |
SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
手性 SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
规范 SMILES |
COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)Cl)OC)S(=O)(=O)O)S(=O)(=O)O)Cl.C(CS(=O)(=O)O)N.C(CO)NCCO.[Na+].[Na+].[Na+] |
Key on ui other cas no. |
82640-05-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl [1,1-dimethyl-2-(methylthio)ethyl]carbamate](/img/structure/B1515900.png)
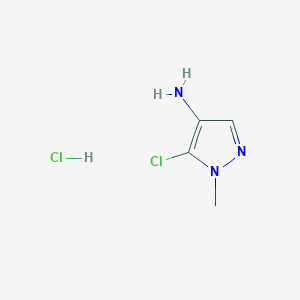
![Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)
![N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-,mono(4-methylbenzenesulfon-ate)b-Alanine](/img/structure/B1515929.png)
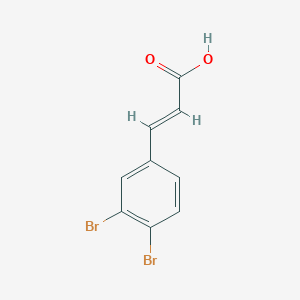
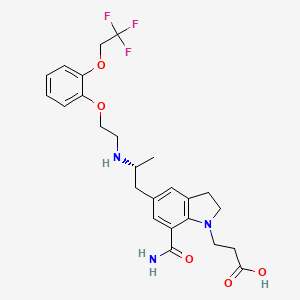
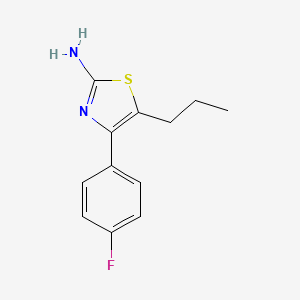
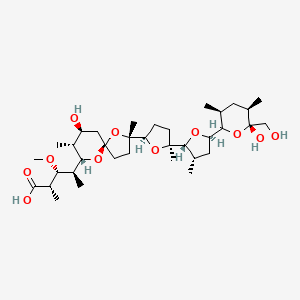
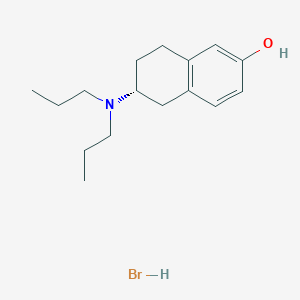
![antimony(5+);1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexachloride](/img/structure/B1515986.png)
![antimony(5+);1-N,1-N-dibutyl-4-N,4-N-bis[4-(dibutylamino)phenyl]benzene-1,4-diamine;hexafluoride](/img/structure/B1515987.png)
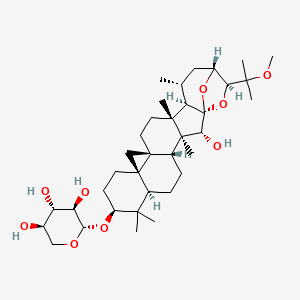
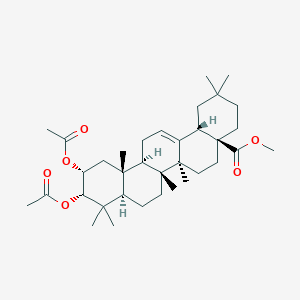
![(3aR,7aS)-rel-2-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a(3H)-dicarboxylate](/img/structure/B1516019.png)
